molecular formula C15H18N2O4S B12810147 1-((2-Methoxyethoxy)methyl)-6-(phenylthio)thymine CAS No. 132774-35-7

1-((2-Methoxyethoxy)methyl)-6-(phenylthio)thymine

Cat. No.: B12810147
CAS No.: 132774-35-7
M. Wt: 322.4 g/mol
InChI Key: IDVZDMLDMKWDKU-UHFFFAOYSA-N
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Description

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine is a chemical compound with a complex structure that includes a methoxyethoxy group, a phenyl group, and a thiothymine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine typically involves multiple steps, including the introduction of the methoxyethoxy group and the phenyl group to the thiothymine core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as chemical vapor deposition, thermal vapor deposition, and other advanced methods to ensure consistency and scalability. These methods are optimized to produce high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.

Scientific Research Applications

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine can be compared with other similar compounds, such as:

    1-(2-Methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione: This compound shares a similar core structure but differs in the substitution pattern.

    1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine analogs: These compounds have variations in the functional groups attached to the core structure, leading to differences in chemical properties and applications.

The uniqueness of 1-[(2-Methoxyethoxy)methyl]-6-phenylthiothymine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

132774-35-7

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

1-(2-methoxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C15H18N2O4S/c1-11-13(18)16-15(19)17(10-21-9-8-20-2)14(11)22-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,16,18,19)

InChI Key

IDVZDMLDMKWDKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCOC)SC2=CC=CC=C2

Origin of Product

United States

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